Fenitrooxon-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAIAPNXYJWCT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661970 | |

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185155-54-7 | |

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fenitrooxon-d6 chemical properties and structure

An In-Depth Technical Guide to Fenitrooxon-d6

Introduction: Understanding this compound and its Role in Analytical Science

This compound is the deuterated form of Fenitrooxon, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[1] It is primarily synthesized for use as an internal standard in analytical chemistry, particularly for the quantification of Fenitrooxon and its parent compound, the organophosphate insecticide Fenitrothion, using mass spectrometry-based methods.

Fenitrothion itself is a widely used insecticide that controls a variety of pests on crops like rice, cotton, and vegetables.[2] In biological systems and the environment, Fenitrothion is metabolized or degraded into Fenitrooxon.[3][4] This transformation involves the oxidative desulfuration of the P=S bond to a P=O bond, converting it into a much more potent inhibitor of the enzyme acetylcholinesterase.[3][4] Due to the toxicity of Fenitrooxon, its detection and quantification in environmental and biological samples are of significant regulatory and scientific importance.

The utility of this compound lies in the principles of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, analysts can correct for the loss of the target analyte during sample preparation and variations in instrument response. Because this compound is chemically identical to the native Fenitrooxon, it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, ensuring accurate and precise quantification.[5]

Chemical Identity and Physicochemical Properties

This compound is a stable, isotopically labeled compound with specific properties that make it an ideal internal standard.[6] Its core structure consists of a (3-methyl-4-nitrophenyl) phosphate backbone, with the key modification being the replacement of six hydrogen atoms with deuterium on the two O-methyl groups.[1]

Summary of Chemical Properties

The key chemical and physical identifiers for this compound are summarized in the table below. For context, the properties of its non-labeled counterpart, Fenitrooxon, are also included.

| Property | This compound | Fenitrooxon (Unlabeled) |

| Synonyms | Fenitrothion-oxon D6, (O,O-dimethyl D6) | Fenitrooxone, Metaoxon, Sumioxon |

| CAS Number | 1185155-54-7[1][6] | 2255-17-6[6][7] |

| Molecular Formula | C₉D₆H₆NO₆P[1] | C₉H₁₂NO₆P[8] |

| Molecular Weight | 267.21 g/mol [1][6] | 261.17 g/mol [7][8] |

| Accurate Mass | 267.0779 Da[1][9] | 261.0402 Da[8] |

| Isotopic Enrichment | Typically ≥99 atom % D[6][7] | Not Applicable |

| Chemical Purity | Typically >95%[6] | Varies by supplier |

| Appearance | Orange Liquid[7] | Colorless to Pale Yellow Liquid[7] |

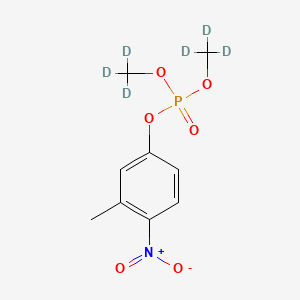

Chemical Structure

The structural difference between Fenitrooxon and this compound is the presence of deuterium atoms on the methoxy groups. This substitution is critical for its function as an internal standard but does not significantly alter its chemical behavior in analytical systems.

Caption: Chemical structure of this compound.

Analytical Application and Methodologies

The primary application of this compound is as an internal standard for the quantification of Fenitrooxon and Fenitrothion. The workflow involves adding a precise amount of the deuterated standard to a sample before processing.

Rationale for Using a Deuterated Standard

In quantitative analysis, especially with complex matrices like soil, water, or biological tissues, the analyte of interest (Fenitrooxon) can be partially lost during sample extraction and cleanup. Furthermore, matrix components can suppress or enhance the analyte's signal in the mass spectrometer (matrix effects). A stable isotope-labeled internal standard like this compound is the gold standard for correcting these issues.[5]

-

Co-elution: It has nearly identical chromatographic retention time to the native analyte.

-

Identical Behavior: It experiences the same extraction losses and matrix effects.

-

Mass Differentiation: It is easily distinguished by its higher mass (+6 Da).

By measuring the ratio of the native analyte's signal to the internal standard's signal, a highly accurate and precise concentration can be calculated, independent of recovery rates or matrix-induced signal variations.

Typical Analytical Workflow

A generalized protocol for using this compound in a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis is outlined below.

Caption: Workflow for Fenitrooxon analysis using this compound.

Step-by-Step Experimental Protocol (Example)

This protocol describes a conceptual method for the extraction and analysis of Fenitrooxon from a water sample.

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL in a suitable solvent like acetonitrile). Create a working "spiking" solution at a concentration appropriate for the expected sample levels (e.g., 1 µg/mL).

-

Sample Fortification: Take a measured volume of the water sample (e.g., 100 mL). Add a precise volume of the this compound spiking solution to achieve a final concentration of 10 ng/mL.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.

-

Load the fortified water sample onto the cartridge. The analyte and internal standard will be retained on the sorbent.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with a strong organic solvent (e.g., acetonitrile or ethyl acetate).

-

-

Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Fenitrooxon and this compound in Multiple Reaction Monitoring (MRM) mode.

-

Fenitrooxon: e.g., m/z 262 → [Product Ion 1], m/z 262 → [Product Ion 2]

-

This compound: e.g., m/z 268 → [Product Ion 1], m/z 268 → [Product Ion 2]

-

-

-

Quantification: Construct a calibration curve using standards containing fixed levels of this compound and varying levels of native Fenitrooxon. Plot the peak area ratio (Fenitrooxon / this compound) against the concentration of Fenitrooxon. Determine the concentration in the unknown sample by interpolating its peak area ratio on the calibration curve.

Safety, Storage, and Stability

This compound, like its parent compound, is an organophosphate and should be handled with appropriate care. It is classified as toxic.[6]

-

Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature as recommended by suppliers.[6] It is important to keep the container tightly sealed to prevent degradation.

-

Stability: The compound is stable if stored under the recommended conditions. Suppliers suggest that after a period of approximately three years, the chemical purity should be re-analyzed before use.[6]

References

-

National Center for Biotechnology Information. (n.d.). Fenitrothion. PubChem Compound Database. Retrieved from [Link]

-

Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from Splendid Lab Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). Fenitrooxon. PubChem Compound Database. Retrieved from [Link]

-

EXTOXNET. (1996). Fenitrothion. Extension Toxicology Network. Retrieved from [Link]

-

INCHEM. (1992). Fenitrothion (EHC 133, 1992). Retrieved from INCHEM. [Link]

Sources

- 1. This compound | CAS 1185155-54-7 | LGC Standards [lgcstandards.com]

- 2. FENITROTHION-O-ANALOG | 2255-17-6 [chemicalbook.com]

- 3. Fenitrothion | C9H12NO5PS | CID 31200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - FENITROTHION [extoxnet.orst.edu]

- 5. Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis (CAS 2733000-83-2) [witega.de]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. CAS 2255-17-6: Fenitrooxon | CymitQuimica [cymitquimica.com]

- 8. Fenitrooxon | C9H12NO6P | CID 16738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 1185155-54-7 | LGC Standards [lgcstandards.com]

A Technical Guide to Fenitrooxon-d6: Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fenitrooxon-d6, a deuterated stable isotope-labeled internal standard. We will explore its chemical properties and delve into its critical role in enhancing the accuracy and reliability of quantitative analytical methods, particularly in mass spectrometry. This document is intended to serve as a practical resource for professionals in research and development who require precise and validated analytical techniques.

Introduction to this compound

This compound is the deuterated form of Fenitrooxon, a metabolite of the organophosphate insecticide fenitrothion.[1] As a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in analytical chemistry.[2] Its application is crucial in quantitative mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of fenitrothion and its metabolites in various matrices, including environmental and biological samples.[3][4]

The core principle behind using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis.[5][6] Since this compound is chemically identical to the analyte of interest (Fenitrooxon) but has a different mass due to the deuterium atoms, it behaves similarly throughout the entire analytical process, from extraction to ionization.[7] This allows for the accurate normalization of the analyte's signal, leading to more reliable and reproducible quantitative results.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers are essential for sourcing, regulatory documentation, and method development.

| Property | Value | Source(s) |

| CAS Number | 1185155-54-7 | [8][9][10] |

| Molecular Weight | 267.21 g/mol | [1][2][8][9][10] |

| Molecular Formula | C₉H₆D₆NO₆P | [9] |

| Synonyms | Fenitrothion-oxon D6 (O,O-dimethyl D6) | [8] |

| Unlabelled CAS No. | 2255-17-6 | [1][8][10] |

| Isotopic Enrichment | 99 atom % D | [10] |

| Chemical Purity | >95% | [10] |

The Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

The use of an internal standard is a cornerstone of accurate quantitative analysis in mass spectrometry.[3] It serves to compensate for the inherent variability in analytical procedures.[5] While structurally similar compounds can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard for several key reasons:

-

Co-elution and Similar Ionization: A SIL internal standard, like this compound, has nearly identical physicochemical properties to the native analyte. This ensures that it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source.[7]

-

Correction for Matrix Effects: Biological and environmental samples often contain complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate results. Since the SIL internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[5]

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as extraction, evaporation, and reconstitution, some of the sample may be lost. By adding a known amount of the internal standard at the beginning of the process, any losses will affect both the analyte and the internal standard proportionally, thus preserving the accuracy of the final calculated concentration.[11]

-

Improved Precision and Accuracy: By accounting for variations in injection volume, instrument sensitivity drifts, and sample preparation inconsistencies, the use of a SIL internal standard significantly improves the precision and accuracy of the quantitative results.[3][6]

Experimental Protocol: Quantification of Fenitrooxon in Environmental Samples using LC-MS/MS

This section outlines a general workflow for the quantification of Fenitrooxon in a water sample using this compound as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and sample matrices.

Materials and Reagents

-

Fenitrooxon analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Vials for autosampler

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of Fenitrooxon and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of calibration standards by serial dilution, each containing a constant concentration of the this compound internal standard.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid-Phase Extraction):

-

To a known volume of the water sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up the liquid chromatography system with an appropriate column and mobile phase gradient to achieve chromatographic separation of Fenitrooxon from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., electrospray ionization source settings, collision energy) for the detection of both Fenitrooxon and this compound. This is typically done by infusing a solution of each compound separately.

-

Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Inject the prepared calibration standards, QC samples, and environmental samples into the LC-MS/MS system.

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of both Fenitrooxon and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of Fenitrooxon in the environmental samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the quantitative analysis workflow described above.

Caption: A diagram illustrating the workflow for quantitative analysis.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the quantitative analysis of fenitrothion and its metabolites. Its use as a stable isotope-labeled internal standard provides a robust mechanism to correct for analytical variability, thereby ensuring the high level of accuracy and precision required in environmental monitoring, food safety testing, and toxicological studies. The principles and methodologies outlined in this guide demonstrate the integral role of this compound in achieving reliable and defensible analytical results.

References

- LGC Standards. (n.d.). This compound | CAS 1185155-54-7.

- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.

- Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?.

- CymitQuimica. (n.d.). CAS 2255-17-6: Fenitrooxon.

- Splendid Lab Pvt. Ltd. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). TN001167 Choosing internal standards for IC-MS.

- Reddit. (2023). Internal Standard Selection.

- CDN Isotopes. (n.d.). This compound (O,O-dimethyl-d6).

- MedChemExpress. (n.d.). Fenitrothion oxon-d6 (Fenitrooxone-d6).

- LGC Standards. (n.d.). Fenitrothion D6 (O,O-dimethyl D6) 100 µg/mL in Cyclohexane.

- National Institutes of Health. (n.d.). Fenitrooxon. PubChem.

- ResearchGate. (2025). Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry.

- BenchChem. (2025). Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- ResearchGate. (2025). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC.

- Biosynth. (n.d.). This compound | 1185155-54-7.

Sources

- 1. CAS 2255-17-6: Fenitrooxon | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. nebiolab.com [nebiolab.com]

- 6. youtube.com [youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound | CAS 1185155-54-7 | LGC Standards [lgcstandards.com]

- 9. splendidlab.in [splendidlab.in]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Fenitrooxon-d6

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fenitrooxon-d6, the deuterated analog of the organophosphate insecticide metabolite, Fenitrooxon. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a stable, isotopically labeled internal standard for quantification and metabolic studies of Fenitrothion and its active metabolite. The guide details a robust synthetic pathway, including the preparation of key intermediates, the isotopic labeling strategy using deuterated methanol, purification protocols, and methods for structural and isotopic verification. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of this compound

Fenitrothion is a widely used organophosphorus insecticide that exerts its toxic effects upon metabolic activation to its oxon analog, Fenitrooxon.[1] Fenitrooxon is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function.[1] The study of Fenitrothion's metabolism, environmental fate, and toxicology necessitates accurate and sensitive analytical methods for the quantification of both the parent compound and its active metabolite.

Isotopically labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantitative analyses.[2] this compound, in which the six hydrogen atoms of the two O-methyl groups are replaced with deuterium, serves as an ideal internal standard for the analysis of Fenitrooxon. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer, enabling reliable quantification. This guide outlines a detailed methodology for the synthesis of this compound.

Synthetic Strategy and Core Reactions

The synthesis of this compound is approached through a multi-step process, commencing with the preparation of a deuterated phosphorus-containing intermediate, followed by coupling with the aromatic backbone and subsequent oxidation. The key steps are:

-

Synthesis of O,O-di(methyl-d3) phosphorodithioic acid: This is the crucial step for introducing the deuterium labels into the molecule.

-

Synthesis of Fenitrothion-d6: The deuterated phosphorodithioic acid is coupled with 3-methyl-4-nitrophenol to form the deuterated precursor, Fenitrothion-d6.

-

Oxidation to this compound: The thiophosphate (P=S) group of Fenitrothion-d6 is oxidized to a phosphate (P=O) group to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of O,O-di(methyl-d3) phosphorodithioic acid

The introduction of the deuterium labels is achieved through the use of deuterated methanol (Methanol-d4, CD3OD).[3][4][5][6] The reaction with phosphorus pentasulfide (P₂S₅) is a well-established method for the preparation of O,O-dialkyl phosphorodithioic acids.[1][4][7]

-

Rationale: The use of an inert solvent like toluene is crucial to control the exothermic reaction and to ensure the stability of the formed acid.[7] The reaction temperature is maintained between 60-75°C to achieve a reasonable reaction rate while minimizing the formation of by-products.[7]

Step-by-Step Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phosphorus pentasulfide (1.0 eq) to dry toluene under a nitrogen atmosphere.

-

Heat the suspension to 60°C with vigorous stirring.

-

Slowly add Methanol-d4 (CD3OD, 4.0 eq) dropwise to the suspension over a period of 1-2 hours, maintaining the reaction temperature between 60-75°C.

-

After the addition is complete, continue stirring at 70°C for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The resulting toluene solution containing O,O-di(methyl-d3) phosphorodithioic acid can be used in the next step, in some variations of this synthesis, without further purification.

Synthesis of Fenitrothion-d6

The synthesis of the Fenitrothion backbone is achieved by the reaction of a phosphorochloridothioate with 3-methyl-4-nitrophenol. A more direct approach from the phosphorodithioic acid is also feasible. For this guide, we will adapt the common commercial synthesis which involves an intermediate chlorination step.

-

Rationale: The conversion of the phosphorodithioic acid to a more reactive species like a phosphorochloridothioate can facilitate the subsequent coupling reaction. The reaction with 3-methyl-4-nitrophenol, a key intermediate in pesticide synthesis, is a nucleophilic substitution at the phosphorus center.[8][9][10]

Step-by-Step Protocol:

-

The crude toluene solution of O,O-di(methyl-d3) phosphorodithioic acid from the previous step is cooled to 0-5°C.

-

Slowly add a chlorinating agent (e.g., sulfuryl chloride, 1.0 eq) to the solution while maintaining the low temperature.

-

After the addition, allow the reaction to stir for 1-2 hours at room temperature. This should form O,O-di(methyl-d3) phosphorochloridothioate.

-

In a separate flask, dissolve 3-methyl-4-nitrophenol (1.0 eq) in an appropriate solvent (e.g., toluene) with a base (e.g., triethylamine, 1.1 eq) to form the phenoxide salt.

-

Slowly add the solution of O,O-di(methyl-d3) phosphorochloridothioate to the 3-methyl-4-nitrophenoxide solution at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and wash with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Fenitrothion-d6.

Oxidation of Fenitrothion-d6 to this compound

The final step is the conversion of the thiophosphate (P=S) to a phosphate (P=O). This oxidation is a common transformation in organophosphorus chemistry.[7][11]

-

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for the conversion of phosphorothioates to their corresponding phosphates.[12][13][14] The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature.

Step-by-Step Protocol:

-

Dissolve the crude Fenitrothion-d6 in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification

Purification of the final product is essential to remove any unreacted starting materials and by-products.

-

Rationale: Column chromatography is a standard and effective method for the purification of moderately polar organic compounds like Fenitrooxon.[15][16][17] A silica gel stationary phase is commonly used, and the mobile phase is a mixture of non-polar and moderately polar solvents, with the polarity gradually increased to elute the desired product.

Step-by-Step Protocol:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a solid or oil.

Characterization

The structure and isotopic enrichment of the synthesized this compound must be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Absence of a signal for the O-methyl protons (which would typically appear around 3.8-4.0 ppm). The aromatic and methyl protons of the 3-methyl-4-nitrophenyl group should be present with the expected chemical shifts and coupling patterns. |

| ³¹P NMR | A single peak in the phosphate region, with a chemical shift that is characteristic of Fenitrooxon.[8][11][18][19][20] |

| Mass Spectrometry | The molecular ion peak should correspond to the calculated mass of this compound (C₉H₆D₆NO₆P). The isotopic cluster should confirm the presence of six deuterium atoms. Fragmentation patterns can be compared to that of unlabeled Fenitrooxon to further confirm the structure.[3][5][6][21] |

The following diagram illustrates the key analytical techniques for product verification:

Caption: Purification and characterization workflow for this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the described steps for synthesis, purification, and characterization, researchers can produce a high-purity, isotopically labeled internal standard essential for accurate and reliable quantification of Fenitrooxon in various biological and environmental matrices. The rationale provided for each step aims to empower scientists to understand and potentially adapt these methods for their specific research needs.

References

- Anonymous. (n.d.). Supplementary Material EXPERIMENTAL PART 1H and 31P NMR spectra were recorded at 300 MHz, on a Varian Unity BB VT spectrometer.

- Anonymous. (n.d.).

- Anonymous. (1977). US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof.

- Anonymous. (n.d.). Theoretical and Experimental 31P NMR and ESI-MS Study of Hg2+ Binding to Fenitrothion. kchem.org.

- Anonymous. (n.d.). Predicted MS/MS fragmentation scheme of the precursor ions, induced by...

- Anonymous. (n.d.). Reaction of Aromatic Alcohols with Phosphorous Pentasulfide.

- Anonymous. (n.d.).

- Cortejade, L., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. NIH.

- Anonymous. (n.d.).

- Asare, S. O., Hoskins, J. N., & Hertzler, R. L. (2022). Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. Semantic Scholar.

- Anonymous. (1977). US4173603A - Method for the manufacture of dialkyl dithiophosphoric acid and dialkyl phosphorochloridothionate.

- Morreel, K., et al. (n.d.).

- Anonymous. (n.d.). Reagents and conditions (i) mcpba, CH2Cl2, 4 h, 52%. (ii)...

- Anonymous. (n.d.). Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-nitrophenyl) ester - Substance Details. US EPA.

- Anonymous. (n.d.). Workup: mCPBA Oxidation. University of Rochester Department of Chemistry.

- Demarque, D. P., et al. (2015).

- Anonymous. (1976). US3997630A - Process for preparing methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid.

- Maddah, B., & Hasanzadeh, M. (2017). Fe3O4/CNT magnetic nanocomposites as adsorbents to remove organophosphorus pesticides from environmental water. International Journal of Nanoscience and Nanotechnology, 13(2), 139–149.

- Anonymous. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.

- Anonymous. (2025).

- Anonymous. (2020). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.

- Anonymous. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.

- Anonymous. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

- Anonymous. (n.d.). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR.

- Anonymous. (2025).

- Anonymous. (2025).

- Anonymous. (n.d.). Sample Purification Solutions for Gilson Lab Instruments.

Sources

- 1. US4173603A - Method for the manufacture of dialkyl dithiophosphoric acid and dialkyl phosphorochloridothionate - Google Patents [patents.google.com]

- 2. US3997630A - Process for preparing methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 5. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]

- 7. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 16. orgsyn.org [orgsyn.org]

- 17. ijsdr.org [ijsdr.org]

- 18. bkcs.kchem.org [bkcs.kchem.org]

- 19. rsc.org [rsc.org]

- 20. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 21. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Guide to the Characterization and Certification of Fenitrooxon-d6 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and exacting world of analytical science, the quality of a reference standard is paramount. It is the bedrock upon which the validity of experimental data rests. This is particularly true for isotopically labeled internal standards, which are indispensable for achieving accurate quantification in mass spectrometry-based assays. This technical guide provides an in-depth exploration of the essential characterization and certification processes for Fenitrooxon-d6, a deuterated analogue of the organophosphate pesticide metabolite, Fenitrooxon. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound serves as a critical internal standard for the analysis of its parent compound, fenitrothion, and its primary toxic metabolite, fenitrooxon, in various matrices, including environmental, food, and biological samples. Its utility lies in its chemical identity to the analyte of interest, with the key distinction of a higher mass due to the incorporation of deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations and matrix effects. This guide will delve into the multifaceted process of establishing the purity and identity of this compound, culminating in a comprehensive Certificate of Analysis (CoA).

The Foundation of Trust: The Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the rigorous scientific scrutiny a reference material has undergone. For this compound, the CoA provides the end-user with the critical information needed to use the standard with confidence. The production and certification of such a standard should adhere to the principles outlined in ISO 17034, which specifies the general requirements for the competence of reference material producers[1][2][3][4][5].

Below is a representative example of the key data presented in a Certificate of Analysis for this compound.

Table 1: Representative Certificate of Analysis Data for this compound

| Parameter | Specification | Method |

| Chemical Name | O,O-di(methyl-d3)-O-(3-methyl-4-nitrophenyl) phosphate | - |

| CAS Number | 1185155-54-7[6][7][8] | - |

| Molecular Formula | C₉H₆D₆NO₆P[6][7][8] | - |

| Molecular Weight | 267.21 g/mol [6][7][8] | - |

| Chemical Purity | ≥98.0% | HPLC-UV, qNMR |

| Isotopic Purity | ≥99 atom % D[9] | Mass Spectrometry |

| Isotopic Enrichment | ≥98% (d6) | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | Colorless to light yellow oil | Visual Inspection |

| Solubility | Soluble in Acetonitrile, Methanol, Chloroform | - |

| Storage | Store at 2-8 °C, protect from light | - |

The Synthetic Pathway: Understanding Potential Impurities

The synthesis of this compound is a critical step that can influence its purity profile. A common route involves the reaction of 3-methyl-4-nitrophenol with a deuterated phosphorylating agent.

Caption: Synthetic pathway for this compound.

This process can lead to several potential impurities:

-

Unlabeled Fenitrooxon: Incomplete deuteration of the phosphorylating agent can result in the presence of the unlabeled (d0) compound.

-

Partially Labeled Species: The presence of d1 to d5 species can occur due to incomplete deuteration.

-

Starting Materials: Residual 3-methyl-4-nitrophenol or reagents from the phosphorylation step.

-

By-products: Side reactions can lead to the formation of other phosphorylated species.

A thorough analytical characterization is therefore essential to identify and quantify these potential impurities.

Analytical Characterization: A Multi-Technique Approach

A battery of analytical techniques is employed to ensure the identity, purity, and isotopic enrichment of this compound. The validation of these analytical methods should follow established guidelines, such as those from Eurachem, to ensure they are fit for purpose[10][11][12][13].

Identity Confirmation

NMR is a powerful tool for unambiguous structure elucidation. For this compound, both ¹H and ³¹P NMR are informative. The ¹H NMR spectrum will confirm the aromatic protons of the 3-methyl-4-nitrophenyl group and the absence of the methoxy protons, which are replaced by deuterium. The ³¹P NMR will show a characteristic singlet, confirming the phosphate ester.

¹H NMR Data (unlabeled Fenitrooxon, for comparison): The PubChem database provides the following ¹H NMR data for unlabeled Fenitrooxon, which serves as a reference for confirming the absence of these signals in the deuterated analogue[14].

-

~2.6 ppm (s, 3H): Methyl group on the aromatic ring.

-

~3.9 ppm (d, 6H, J=11.2 Hz): Methoxy protons.

-

~7.3-8.2 ppm (m, 3H): Aromatic protons.

³¹P NMR (Expected): A single peak in the characteristic region for phosphate esters.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of this compound. The accurate mass measurement should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 268.0857 | 268.0855 | -0.7 |

| [M+Na]⁺ | 290.0676 | 290.0674 | -0.7 |

Purity Assessment

HPLC with UV detection is a primary method for determining chemical purity. A gradient elution method is typically employed to separate this compound from any potential non-deuterated or partially deuterated impurities, as well as starting materials and by-products.

Experimental Protocol: HPLC-UV Purity Assessment

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: HPLC-UV workflow for purity analysis.

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound[1][10][12][15]. It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. A certified reference material of a different, stable compound (e.g., maleic acid) is used as an internal standard.

Experimental Protocol: qNMR Purity Assessment

-

Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Processing: Carefully process the spectrum, including phasing and baseline correction.

-

Integration: Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

Calculation: The purity is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Isotopic Purity and Enrichment

Mass spectrometry is the definitive technique for determining the isotopic purity and enrichment of this compound.

Experimental Protocol: Isotopic Purity by MS

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Introduction: Direct infusion or LC-MS.

-

Data Acquisition: Acquire full-scan mass spectra in the region of the molecular ion.

-

Data Analysis:

-

Isotopic Purity: The isotopic purity is determined by comparing the intensity of the d6 isotopologue to the sum of the intensities of all isotopologues (d0 to d6).

-

Isotopic Enrichment: The isotopic enrichment is a measure of the percentage of deuterium at the labeled positions. It can be calculated from the mass spectral data by comparing the observed isotopic distribution to the theoretical distribution at different enrichment levels[4][16][17][18].

-

Caption: Workflow for determining isotopic purity and enrichment by MS.

Uncertainty Estimation

A crucial component of a Certificate of Analysis for a certified reference material is the statement of measurement uncertainty[3][5][11][13][14]. The overall uncertainty is a combination of uncertainties from the characterization (purity assessment), homogeneity, and stability studies.

Caption: Components of the overall measurement uncertainty.

Conclusion

The certification of this compound as a reference material is a rigorous, multi-faceted process that relies on a foundation of sound analytical science and adherence to international standards. This guide has outlined the critical steps, from understanding the synthetic pathway and potential impurities to the application of a suite of analytical techniques for comprehensive characterization. By employing a combination of NMR, mass spectrometry, and chromatography, and by adhering to the principles of method validation and uncertainty estimation, a high-quality, reliable certified reference material is produced. For the researcher, scientist, and drug development professional, a thorough understanding of the data and methodologies presented in the Certificate of Analysis is essential for ensuring the integrity and validity of their analytical results.

References

-

Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. [Link][1][12][15]

-

Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. [Link][10]

- European Network of Official Medicines Control Laboratories (OMCL). (2018). PA/PH/OMCL (18)

-

National Institute of Standards and Technology. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. NIST. [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16738, Fenitrooxon. PubChem. [Link][14]

-

Işleyen, A. (2023, May 12). Use of Reference Materials for Uncertainty Estimation. [Video]. YouTube. [Link]

-

ANAB. (n.d.). Reference Material Producer Accreditation ISO 17034. [Link][2]

-

Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(34), 4175-4183. [Link][2]

-

International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

-

National Institute of Standards and Technology. (2012, March 5). Isotope Enrichment Calculator. NIST. [Link][17]

-

Segura, J., Ventura, R., & Fabregat, A. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(6), 543-552. [Link][18]

-

National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3260. [Link][19]

-

Health Sciences Authority. (n.d.). Certificate of Analysis - Certified Reference Material HRM – 2015A. [Link][20]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube. [Link][21]

-

Niessen, W. M. A. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 831(1-2), 1-11. [Link][22]

Sources

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]

- 4. ukisotope.com [ukisotope.com]

- 5. researchgate.net [researchgate.net]

- 6. splendidlab.in [splendidlab.in]

- 7. This compound | CAS 1185155-54-7 | LGC Standards [lgcstandards.com]

- 8. This compound | CAS 1185155-54-7 | LGC Standards [lgcstandards.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edqm.eu [edqm.eu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. demarcheiso17025.com [demarcheiso17025.com]

- 15. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [ouci.dntb.gov.ua]

- 16. isotope.com [isotope.com]

- 17. Isotope Enrichment Calculator | NIST [nist.gov]

- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. hsa.gov.sg [hsa.gov.sg]

- 21. m.youtube.com [m.youtube.com]

- 22. scispace.com [scispace.com]

A Guide to the Sourcing and Application of Fenitrooxon-d6 for High-Fidelity Analyte Quantification

This technical guide provides an in-depth exploration of Fenitrooxon-d6, a critical analytical standard for the precise quantification of the organophosphate insecticide fenitrothion and its primary metabolite, fenitrooxon. Tailored for researchers, analytical scientists, and professionals in drug development and food safety, this document offers a comprehensive overview of commercial suppliers, the principles of its application, and a detailed, field-proven analytical workflow.

The Imperative for Isotopic Dilution in Trace Analysis

The quantification of pesticide residues in complex matrices such as food, water, and biological tissues is an analytical challenge fraught with potential inaccuracies. Matrix effects, analyte loss during sample preparation, and variations in instrument response can all contribute to significant measurement uncertainty. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues.[1] By introducing a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, into the sample at the earliest stage of the workflow, it serves as an ideal internal standard.[1] Its physicochemical properties are virtually identical to the native analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling a highly accurate and precise ratiometric quantification that corrects for procedural losses and matrix-induced signal suppression or enhancement.[1]

Commercial Availability of this compound Analytical Standard

A reliable supply of high-purity, well-characterized analytical standards is the foundation of any quantitative analytical method. Several reputable suppliers offer this compound for research and testing purposes. The selection of a supplier should be based on the quality of the product, the comprehensiveness of the provided certification, and the supplier's accreditation status.

| Supplier | Product Name/Number | CAS Number | Purity/Isotopic Enrichment | Format |

| LGC Standards | This compound | 1185155-54-7 | Not specified on website, CoA required | Neat |

| C/D/N Isotopes Inc. | D-6418 | 1185155-54-7 | 99 atom % D, >95% Chemical Purity | 0.01 g |

| Splendid Lab Pvt. Ltd. | CSL-17499 | 1185155-54-7 | Not specified on website, CoA required | Not specified |

| CymitQuimica | 3U-D6418 | 1185155-54-7 | 99 atom % D | 10mg |

The Pillar of Trust: Understanding Certified Reference Materials (CRMs) and ISO 17034

For laboratories operating under stringent quality management systems, such as ISO/IEC 17025, the use of Certified Reference Materials (CRMs) is often a mandatory requirement.[2] A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3]

Suppliers accredited to ISO 17034 have demonstrated their competence in producing reference materials of the highest quality and reliability.[4] This accreditation ensures that the entire production process, from the initial characterization of raw materials to the final certification and distribution, is conducted under a robust quality management system.[4] When selecting a this compound standard, preference should be given to suppliers who can provide a comprehensive Certificate of Analysis (CoA) from an ISO 17034 accredited facility. This certificate should detail the certified concentration and its uncertainty, the methods used for characterization, and evidence of traceability to national or international standards.[3]

Analytical Workflow: Quantification of Fenitrothion and Fenitrooxon in Cereal Grains using ID-LC-MS/MS

This section details a robust and validated workflow for the simultaneous quantification of fenitrothion and its metabolite fenitrooxon in a challenging matrix, cereal grains. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

This protocol is adapted from established QuEChERS methods for cereal grains.[5][6]

-

Homogenization: Mill a representative 50 g sample of the cereal grain to a fine powder.

-

Extraction:

-

Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

-

Spike the sample with an appropriate volume of a standard solution of this compound in acetonitrile to achieve a final concentration in the mid-range of the calibration curve.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.[5]

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 10,000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

The extract is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate fenitrothion and fenitrooxon from matrix interferences. A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for the specific instrument. At least two transitions per compound are monitored for confident identification and quantification.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Fenitrothion | 278.0 | 125.1 | 109.1 |

| Fenitrooxon | 262.0 | 125.1 | 109.1 |

| This compound | 268.0 | 125.1 | 112.1 |

3. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (fenitrothion or fenitrooxon) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

Quantify the amount of fenitrothion and fenitrooxon in the samples by applying the response factor from the calibration curve to the peak area ratios obtained from the sample analysis.

Visualization of the Analytical Workflow

Caption: Workflow for Fenitrothion/Fenitrooxon analysis.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides the highest level of accuracy and precision for the quantification of fenitrothion and its primary metabolite. By sourcing high-quality, certified reference materials from ISO 17034 accredited suppliers, laboratories can ensure the defensibility and integrity of their analytical data. The detailed QuEChERS and LC-MS/MS protocol provided in this guide offers a robust and field-proven methodology for the analysis of these compounds in complex matrices, empowering researchers and scientists to generate reliable results for food safety, environmental monitoring, and toxicological studies.

References

-

Mastovska, K., & Lehotay, S. J. (2010). Pesticide Multiresidue Analysis in Cereal Grains Using Modified QuEChERS Method Combined With Automated Direct Sample Introduction GC-TOFMS and UPLC-MS/MS Techniques. Journal of Agricultural and Food Chemistry, 58(10), 5959–5972. [Link]

-

Santilio, A., & Dommarco, R. (2014). Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. Food Additives & Contaminants: Part A, 31(5), 859-866. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

-

Splendid Lab Pvt. Ltd. (n.d.). This compound. [Link]

-

Molin, J., et al. (2008). Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Journal of Chromatography A, 1177(1), 170-174. [Link]

-

Miyazaki, A., et al. (2009). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS. Forensic Toxicology, 27(1), 32-36. [Link]

-

Joint FAO/WHO Meeting on Pesticide Residues. (2004). 141 FENITROTHION (37). [Link]

-

Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.

-

Malachová, A., et al. (2014). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. Toxins, 6(12), 3310-3327. [Link]

-

ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. accustandard.com [accustandard.com]

- 3. Pesticide Standards | Fisher Scientific [fishersci.com]

- 4. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 5. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Fenitrooxon-d6 as a Key Internal Standard in the Bioanalytical Assessment of Fenitrothion Exposure: A Technical Guide

Abstract

This technical guide provides an in-depth examination of Fenitrooxon-d6, the deuterated analog of the primary toxic metabolite of the organophosphate insecticide fenitrothion. The guide is designed for researchers, analytical scientists, and professionals in drug development and toxicology. It details the metabolic bioactivation of fenitrothion to fenitrooxon, establishes the critical role of stable isotope-labeled internal standards in quantitative mass spectrometry, and presents a comprehensive, validated bioanalytical workflow for the precise quantification of fenitrooxon in biological matrices. By explaining the causality behind experimental choices, from sample preparation to instrumental analysis, this guide serves as both a theoretical and practical resource for the accurate assessment of fenitrothion exposure.

Introduction: The Significance of Fenitrothion and its Monitoring

Fenitrothion is a broad-spectrum organothiophosphate insecticide used extensively in agriculture to control pests on crops such as rice, cereals, and fruits, as well as for public health programs to control vectors like mosquitoes[1]. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity[1]. Due to its widespread use, there are concerns about its potential adverse effects on non-target organisms, including humans, through environmental exposure and dietary intake[2].

The toxicity of fenitrothion is not solely attributable to the parent compound. In mammals, it undergoes metabolic activation to a much more potent AChE inhibitor, fenitrooxon[3][4]. Therefore, accurate risk assessment and toxicological studies require sensitive and specific analytical methods to quantify not just fenitrothion but also its key metabolites in biological samples[5]. This guide focuses on the critical role of this compound as an internal standard to achieve the highest level of accuracy and precision in such bioanalytical methods.

Metabolic Bioactivation of Fenitrothion

The metabolic fate of fenitrothion in mammals primarily occurs in the liver[1][6]. The process is a classic example of bioactivation, where a less toxic parent compound is converted into a more toxic metabolite[4]. This transformation is predominantly mediated by the cytochrome P450 (CYP450) monooxygenase system[4][7].

The key transformation is an oxidative desulfuration, where the thione (P=S) group of fenitrothion is replaced by an oxon (P=O) group, yielding fenitrooxon[3][7]. This structural change dramatically increases the electrophilicity of the phosphorus atom, making fenitrooxon a significantly more potent inhibitor of acetylcholinesterase than the parent fenitrothion[3][8]. While the body has detoxification pathways, such as hydrolysis of the P-O-aryl linkage to form 3-methyl-4-nitrophenol, the rate of bioactivation to fenitrooxon is a critical determinant of toxicity[9][10].

Caption: Metabolic bioactivation of fenitrothion to the potent neurotoxin, fenitrooxon.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Quantitative analysis of metabolites in complex biological matrices like blood or urine is challenging due to matrix effects, where endogenous components can suppress or enhance the analyte signal during mass spectrometric ionization[11]. Stable Isotope Dilution Analysis (SIDA) is the gold standard for overcoming these challenges. The technique relies on the use of an internal standard that is a stable isotope-labeled (e.g., deuterated) version of the analyte of interest[12][13].

The ideal internal standard behaves identically to the analyte throughout sample preparation, chromatography, and ionization but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer[12][14]. Because the deuterated standard (this compound) and the native analyte (fenitrooxon) have virtually identical physicochemical properties, they co-elute chromatographically and experience the same degree of loss during extraction and the same extent of ion suppression or enhancement[12][15]. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification regardless of variations in sample handling or matrix effects[16].

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EXTOXNET PIP - FENITROTHION [extoxnet.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic fate of fenitrothion in liver, kidney and brain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivation and detoxification of organophosphorus pesticides in freshwater planarians shares similarities with humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fenitrothion (EHC 133, 1992) [inchem.org]

- 10. Metabolic activation of the organophosphorus insecticides chlorpyrifos and fenitrothion by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. texilajournal.com [texilajournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet and handling precautions for Fenitrooxon-d6

An In-depth Technical Guide to the Safe Handling of Fenitrooxon-d6

This guide provides a comprehensive overview of the safety data and handling precautions for this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of safety data sheet (SDS) points to offer a framework for understanding the inherent risks and implementing robust, self-validating safety protocols in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety.

Introduction: Understanding the Compound and its Risks

This compound is the deuterated form of Fenitrooxon, which itself is the active oxon metabolite of the organophosphate insecticide Fenitrothion. In research, this compound is primarily used as an internal standard for the quantitative analysis of Fenitrooxon in various matrices by mass spectrometry. Its isotopic labeling provides a distinct mass signature, but it is crucial to recognize that its chemical reactivity and toxicity are virtually identical to that of the unlabeled parent compound.

Organophosphates, as a class, are potent neurotoxins. Their primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses. The handling of this compound therefore requires a thorough understanding of its toxic potential and the implementation of stringent safety measures to prevent exposure.

Section 1: Compound Identification and Properties

Precise identification is the first step in any safety protocol. The following tables summarize the key identifiers and physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Analyte Name | This compound | [1] |

| Synonyms | Fenitrothion-oxon D6 (O,O-dimethyl D6), (3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate | [1][2] |

| CAS Number | 1185155-54-7 | [1][2][3] |

| Unlabeled CAS Number | 2255-17-6 | [1][2] |

| Molecular Formula | C₉²H₆H₆NO₆P | [1] |

| Molecular Weight | 267.21 g/mol | [1][2] |

| Accurate Mass | 267.0779 Da | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Product Format | Neat | [1] |

| Appearance | Orange Liquid | [4] |

| Isotopic Enrichment | ≥99 atom % D | [2][4] |

| Chemical Purity | >95% | [2] |

| Storage Temperature | Room Temperature | [2][5] |

| Stability | Stable under recommended storage. Re-analyze after three years for chemical purity. | [2] |

Section 2: Hazard Identification and Toxicology

Mechanism of Action: Acetylcholinesterase Inhibition

The toxicity of this compound stems from its function as an organophosphate. It acts as an irreversible inhibitor of acetylcholinesterase (AChE).[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Fenitrooxon causes an accumulation of ACh, leading to overstimulation of nerve endings, which can result in severe and potentially fatal neurotoxic effects.[4]

Caption: Mechanism of this compound toxicity via AChE inhibition.

GHS Classification and Hazards

This compound is classified as a highly toxic substance. While different suppliers may list slightly varied classifications, a conservative approach based on the data for the unlabeled compound is warranted. The primary hazards are acute toxicity via oral and inhalation routes.

Table 3: Summary of GHS Hazard Classifications

| Hazard Statement | Classification | Source |

| H300: Fatal if swallowed | Acute Toxicity, Oral (Category 2) | [6] |

| H330: Fatal if inhaled | Acute Toxicity, Inhalation (Category 1) | |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | |

| H315: Causes skin irritation | Skin Irritation (Category 2) | [7] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2) | [7] |

| H410: Very toxic to aquatic life with long lasting effects | Aquatic Hazard (Chronic, Category 1) |

Primary Routes of Exposure:

-

Inhalation: Vapors or aerosols can be rapidly absorbed.

-

Ingestion: Highly toxic, even in small amounts.

-

Dermal Contact: Can be absorbed through the skin.

Symptoms of Acute Exposure: Symptoms are characteristic of cholinergic crisis and may include headache, dizziness, blurred vision, muscle twitching, nausea, vomiting, abdominal cramps, diarrhea, and in severe cases, respiratory paralysis and death.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment is essential for the safe handling of this compound.

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the mandatory steps for handling neat this compound and its solutions. The causality principle is that every step is designed to minimize the generation of, and potential exposure to, the toxic agent.

Caption: Step-by-step workflow for safely handling this compound.

Step-by-Step Methodology:

-

Engineering Controls: All work involving this compound, including weighing, dilution, and transfer, MUST be conducted inside a certified chemical fume hood. The fume hood provides the primary barrier of protection by preventing vapor and aerosol inhalation.

-

Personal Protective Equipment (PPE): The correct PPE provides the final barrier between the researcher and the chemical.

-

Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contamination is suspected.

-

Body Protection: A long-sleeved lab coat is mandatory. Consider a chemically resistant apron for larger quantities.[8]

-

Eye Protection: Chemical safety goggles are required to protect against splashes.

-

Respiratory Protection: While working in a fume hood should be sufficient, a respirator with an appropriate organic vapor cartridge should be available for emergency situations like a significant spill.[8]

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[8]

-

Weighing and Transfer: Use dedicated spatulas and weighing boats. Tare the balance with the empty container before introducing the chemical to minimize handling time. Close the primary container immediately after removing the required amount.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Table 4: First Aid Measures

| Exposure Route | Action | Source |

| Inhalation | Move the person to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Accidental Release Measures

For a small spill inside a chemical fume hood:

-

Alert Personnel: Inform others in the lab of the spill.

-

Containment: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to cover the spill.[7]

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealable, labeled hazardous waste container.

-

Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

Section 5: Storage and Disposal

Storage Conditions

Proper storage is vital for maintaining compound integrity and ensuring laboratory safety.

-

Security: Store in a locked cabinet or an area accessible only to authorized personnel.[8]

-

Container: Keep in the original, tightly closed container.[8]

-

Environment: Store at room temperature in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste.

-

Segregation: Do not mix with non-hazardous waste.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

-

Professional Disposal: Disposal must be handled by a licensed environmental waste management company in accordance with all federal, state, and local regulations. Do not discharge into drains or the environment.[7][8] While some guidelines mention that very small quantities of certain pesticides can be disposed of by approximating the directions for use, this is not advisable for a neat, highly toxic research chemical in a laboratory setting.[9] Professional incineration is the preferred method for many pesticides.[9]

Conclusion

This compound is an invaluable tool for analytical research but possesses significant toxicological risks. Its safe use is predicated on a comprehensive understanding of its hazards and the diligent application of engineering controls, personal protective equipment, and established protocols. By treating this compound with the respect it deserves and adhering to the guidelines outlined in this document, researchers can mitigate the risks and maintain a safe laboratory environment.

References

-